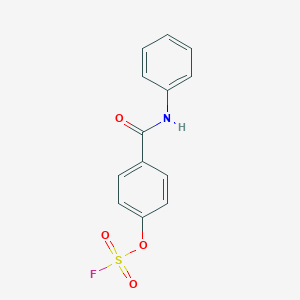

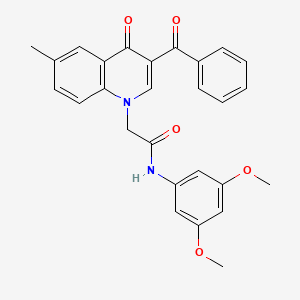

![molecular formula C16H18N2O5 B2572128 N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)ethyl]oxamide CAS No. 900001-45-8](/img/structure/B2572128.png)

N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)ethyl]oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)ethyl]oxamide, also known as DFO, is a synthetic compound that has gained attention due to its potential use in scientific research. DFO is a small molecule that can be easily synthesized and has shown promising results in various studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Energetic Material Application

The design strategy leveraging diverse N-O building blocks has led to the synthesis of energetic materials such as 3,3'-dinitroamino-4,4'-azoxyfurazan and its nitrogen-rich salts. These compounds exhibit high density, moderate to good thermal stability, and excellent detonation properties, making them potential candidates for energetic material applications. The use of Oxone as an efficient oxidizing agent for introducing azoxy N-oxide functionality into the furazan backbone offers a straightforward and cost-effective synthetic route. One compound, in particular, showed the highest calculated crystal density for N-oxide energetic compounds, suggesting its potential in high-performance energetic materials (Zhang & Shreeve, 2014).

Furan-Fused Heterocycles for Therapeutic Agents

A novel synthesis route has been developed for furan-fused heterocycles, including furopyranone, furopyrrolone, and thienopyrrolone derivatives. These compounds are synthesized from corresponding acid derivatives through intramolecular cyclization, leading to potential therapeutic agents with anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This highlights the versatility of furan derivatives in medicinal chemistry and their relevance in developing new therapeutic agents (Ergun et al., 2014).

Antimicrobial and Computational Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues has demonstrated significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. This study not only showcases the antimicrobial potential of furan derivatives but also employs computational docking studies and molecular dynamics simulations to validate their interactions and stability, further indicating the scientific interest in furan derivatives for drug development (Siddiqa et al., 2022).

Furanic-Aliphatic Polyamides as Sustainable Materials

Research into furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, such as poly(octamethylene furanamide) (PA8F), offers a sustainable alternative to polyphthalamides. These materials are synthesized through enzymatic polymerization, showing potential as high-performance materials with environmental benefits. The study presents advancements in the development of sustainable polymers with commercial applications, emphasizing the role of furan derivatives in green chemistry (Jiang et al., 2015).

EGFR Inhibition and Anticancer Activity

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives has been developed as novel EGFR inhibitors with potent anticancer activities. These compounds were tested against various cancer cell lines, showing selective toxicity towards cancer cells over normal cells. This research underscores the therapeutic potential of furan derivatives in cancer treatment and the importance of targeting the EGFR pathway (Lan et al., 2017).

Eigenschaften

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-21-13-6-5-11(10-14(13)22-2)18-16(20)15(19)17-8-7-12-4-3-9-23-12/h3-6,9-10H,7-8H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAWWITZXBTZGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

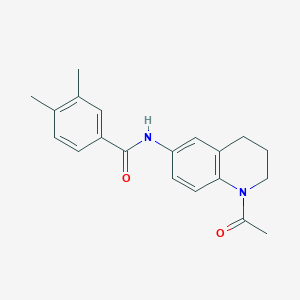

![1-(benzyloxy)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2572050.png)

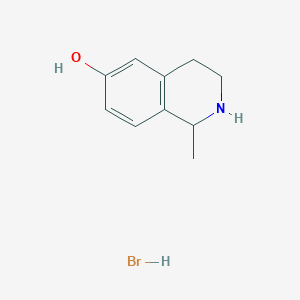

![N-[3,5-bis(trifluoromethyl)phenyl]-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2572059.png)

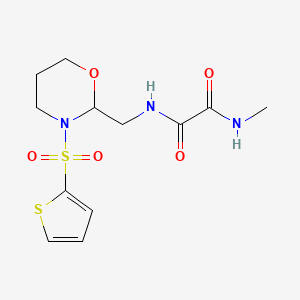

![Methyl (E)-4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2572063.png)

![(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2572068.png)